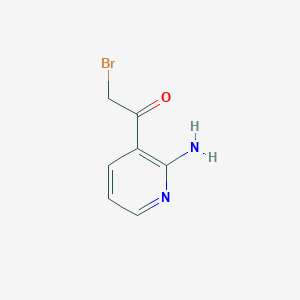
1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one is a compound that belongs to the class of bromoketones and aminopyridines It is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a pyridine ring substituted with an amino group
Vorbereitungsmethoden
The synthesis of 1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one typically involves the reaction between 2-aminopyridine and an α-bromoketone. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote the reaction under mild and metal-free conditions . Another approach involves the use of ethyl acetate as a solvent, where the reaction proceeds via a one-pot tandem cyclization/bromination process . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for scalability and efficiency.
Analyse Chemischer Reaktionen
1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures, such as imidazopyridines.
Oxidation and Reduction Reactions: Depending on the reagents and conditions used, the compound can be oxidized or reduced to form various products.
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and other nucleophiles. The major products formed from these reactions include N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
Wissenschaftliche Forschungsanwendungen
1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one and its derivatives involves interactions with various molecular targets and pathways. For example, the compound can act as a pharmacophore, binding to specific receptors or enzymes and modulating their activity . The exact mechanism depends on the specific derivative and its target, but common pathways include inhibition of enzyme activity and modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2-Aminopyridin-3-yl)-2-bromoethan-1-one can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine core and have been studied for their biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds are formed from the cyclization of this compound and have unique properties and applications.
1,8-Naphthyridines: These compounds have a similar heterocyclic structure and are used in various applications, including medicinal chemistry and material science.
The uniqueness of this compound lies in its versatile reactivity and the ability to form a wide range of derivatives with diverse applications.
Eigenschaften
CAS-Nummer |
408326-55-6 |
|---|---|
Molekularformel |
C7H7BrN2O |
Molekulargewicht |
215.05 g/mol |
IUPAC-Name |
1-(2-aminopyridin-3-yl)-2-bromoethanone |
InChI |
InChI=1S/C7H7BrN2O/c8-4-6(11)5-2-1-3-10-7(5)9/h1-3H,4H2,(H2,9,10) |
InChI-Schlüssel |
HJPUZBPHGXHGHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)N)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


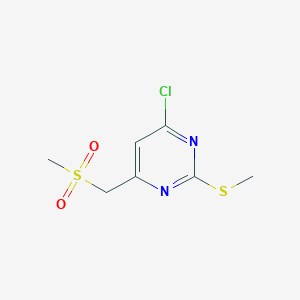
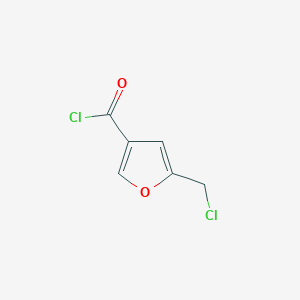
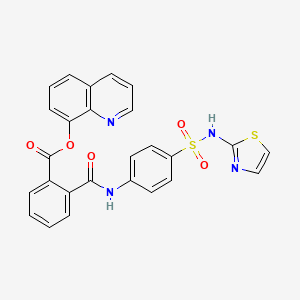
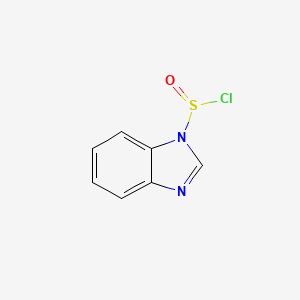
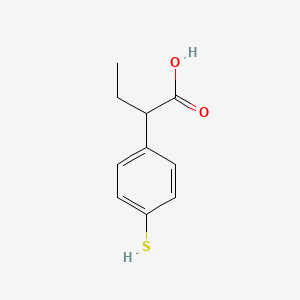
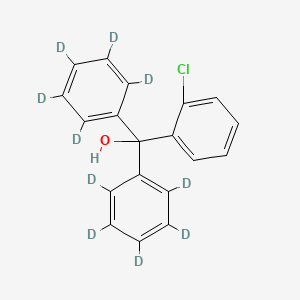
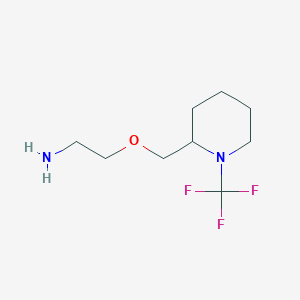
![2-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13951235.png)
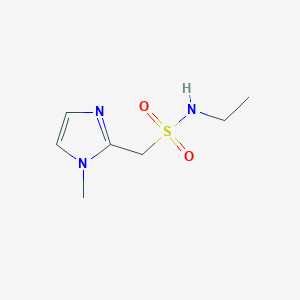
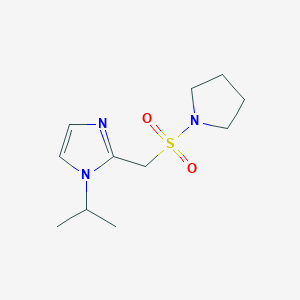

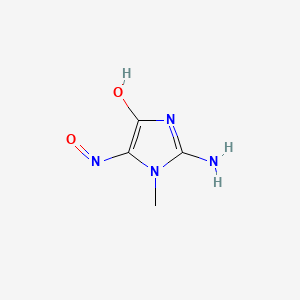
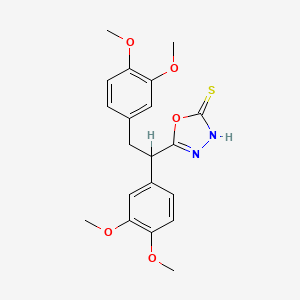
![Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester](/img/structure/B13951268.png)
